molecular formula C12H11Cl2N3 B11855500 Bis((3-chloropyridin-2-yl)methyl)amine

Bis((3-chloropyridin-2-yl)methyl)amine

Cat. No.: B11855500
M. Wt: 268.14 g/mol
InChI Key: GNKKMENTQCLNSA-UHFFFAOYSA-N
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Description

Bis((3-chloropyridin-2-yl)methyl)amine is an organic compound with the molecular formula C12H11Cl2N3 It is characterized by the presence of two 3-chloropyridin-2-yl groups attached to a central amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((3-chloropyridin-2-yl)methyl)amine typically involves the reaction of 3-chloropyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction proceeds through a Mannich-type reaction, where the 3-chloropyridine acts as the nucleophile, formaldehyde as the electrophile, and ammonia or a primary amine as the amine source .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis((3-chloropyridin-2-yl)methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

Bis((3-chloropyridin-2-yl)methyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Bis((3-chloropyridin-2-yl)methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • Bis((2-chloropyridin-3-yl)methyl)amine
  • Bis((4-chloropyridin-2-yl)methyl)amine
  • Bis((3-bromopyridin-2-yl)methyl)amine

Uniqueness

Bis((3-chloropyridin-2-yl)methyl)amine is unique due to the specific positioning of the chlorine atoms on the pyridine rings, which can influence its reactivity and interaction with biological targets. This positioning can lead to different chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H11Cl2N3

Molecular Weight

268.14 g/mol

IUPAC Name

1-(3-chloropyridin-2-yl)-N-[(3-chloropyridin-2-yl)methyl]methanamine

InChI

InChI=1S/C12H11Cl2N3/c13-9-3-1-5-16-11(9)7-15-8-12-10(14)4-2-6-17-12/h1-6,15H,7-8H2

InChI Key

GNKKMENTQCLNSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CNCC2=C(C=CC=N2)Cl)Cl

Origin of Product

United States

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